molecular formula C16H19NO3 B3939707 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No. B3939707
M. Wt: 273.33 g/mol
InChI Key: WNWHAXWVEYGZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as EACC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EACC belongs to the class of cyclohexene carboxylic acids and has been found to exhibit promising anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid involves its interaction with various proteins and enzymes in the body. 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been found to bind to the active site of STAT3, inhibiting its activity and preventing cancer cell proliferation and survival. 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has also been found to inhibit the activity of NF-κB, which reduces the production of pro-inflammatory cytokines and reduces inflammation in the body.
Biochemical and Physiological Effects
6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been found to exhibit various biochemical and physiological effects in the body. In cancer cells, 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid induces apoptosis and inhibits cell proliferation. In addition, 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid inhibits the activity of STAT3, which is involved in cancer cell survival. In inflammatory diseases, 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid reduces inflammation by inhibiting the activity of NF-κB and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has several advantages for lab experiments. It can be synthesized in large quantities with high purity, which makes it suitable for in vitro and in vivo studies. 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has also been found to exhibit low toxicity, which makes it safe for use in animal studies. However, one limitation of 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. One area of interest is the development of 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid analogs that exhibit improved solubility and potency. Another area of interest is the investigation of 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid in combination with other anti-cancer and anti-inflammatory agents, which may enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid in animal models and clinical trials.
In conclusion, 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a promising chemical compound that exhibits potential therapeutic applications in cancer and inflammatory diseases. Its anti-cancer and anti-inflammatory properties make it a valuable tool for scientific research, and its synthesis method and mechanism of action have been well-established. Further research is needed to fully understand the potential of 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid in the treatment of cancer and inflammatory diseases.

Scientific Research Applications

6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In cancer research, 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been found to inhibit the activity of a protein called STAT3, which is involved in cancer cell proliferation and survival.
Inflammatory diseases such as arthritis and colitis are characterized by excessive inflammation in the body. 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been found to exhibit anti-inflammatory properties by inhibiting the activity of a protein called NF-κB, which is involved in the inflammatory response. 6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has also been found to reduce the production of pro-inflammatory cytokines, which are molecules that promote inflammation.

properties

IUPAC Name

6-[(4-ethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16(19)20/h3-4,7-10,13-14H,2,5-6H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWHAXWVEYGZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Ethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 2
6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.